2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine
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Overview
Description
2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through several methods. One notable method involves the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This method includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 to achieve excellent diastereoselectivity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: More saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antiplatelet activity.
Mechanism of Action
The mechanism of action of 2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets. For example, it has been studied for its potential to inhibit protease-activated receptor 1 (PAR1), which is involved in thrombotic cardiovascular events . The compound’s structure allows it to interact with the active site of the receptor, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[c]pyridine: Similar structure but without the methyl groups.
Cyclopenta[c]pyridine derivatives: Various derivatives with different substituents on the cyclopentane or piperidine rings.
Uniqueness
2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
87401-62-5 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,5-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-8-3-4-9-7-11(2)6-5-10(8)9/h8-10H,3-7H2,1-2H3 |
InChI Key |
IBFLXMPUXTYPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1CCN(C2)C |
Origin of Product |
United States |
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